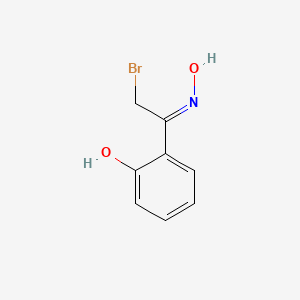

2-溴-2'-羟基苯乙酮肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-2’-hydroxyacetophenone Oxime is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a white powder and is soluble in Acetone, DMSO, and Methanol .

Molecular Structure Analysis

The molecular structure of 2-Bromo-2’-hydroxyacetophenone Oxime consists of a bromine atom attached to a carbon atom, which is double-bonded to an oxygen atom and single-bonded to a phenyl group. The phenyl group has a hydroxyl group attached to it .Chemical Reactions Analysis

The Beckmann rearrangement is a reaction that converts oximes into their corresponding amides . This reaction allows the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C–N bond . The reaction of oxime esters with hydrosilanes results in a reductive rearrangement .Physical And Chemical Properties Analysis

2-Bromo-2’-hydroxyacetophenone Oxime is a white powder . It has a melting point of 149-152°C . It is soluble in Acetone, DMSO, and Methanol .科学研究应用

Organic Building Blocks

“2-Bromo-2’-hydroxyacetophenone Oxime” is used as an organic building block in various chemical reactions . It’s a key component in the synthesis of complex organic molecules.

Synthesis of Bromoacetic Acids

It’s used in the synthesis of compounds derived from bromoacetic acids . For example, it’s used in the preparation of 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone and 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone .

Synthesis of Dihydroxyphenyl Ethanones

“2-Bromo-2’-hydroxyacetophenone Oxime” is used in the synthesis of 2-Bromo-1-(3,5-dibromo-2,4-dihydroxyphenyl)ethanone and 2-Bromo-1-(3,5-dibromo-2,6-dihydroxyphenyl)ethanone . These compounds have potential applications in various chemical reactions due to their unique structural properties.

Synthesis of Chlorophenyl Ethanones

It’s used in the synthesis of 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone . This compound can be used in various chemical reactions and has potential applications in the development of new materials and pharmaceuticals.

Synthesis of Nitrophenyl Ethanones

“2-Bromo-2’-hydroxyacetophenone Oxime” is used in the synthesis of 2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone . This compound has potential applications in the development of new materials and pharmaceuticals.

Safety Research

While not a direct application of the compound itself, research into the safety and handling of “2-Bromo-2’-hydroxyacetophenone Oxime” is also an important area of study . This includes understanding its reactivity, potential hazards, and appropriate safety measures when using it in a laboratory or industrial setting.

安全和危害

未来方向

The Beckmann rearrangement of ketoximes into amides is a common reaction used in organic chemistry and has been widely studied for many years . One of the most important industrial applications of this reaction is the transformation of cyclohexanone and cyclododecanone oximes into ε-caprolactam and ω-laurolactam, respectively, which are raw materials in the fabrication of fibers (nylon) . Another potential industrial application of the Beckmann rearrangement reaction is the synthesis of paracetamol (N-acetyl-p-aminophenol) .

作用机制

Target of Action

It’s known that oximes, in general, are often used in the synthesis of amides through the beckmann rearrangement .

Mode of Action

2-Bromo-2’-hydroxyacetophenone Oxime, like other oximes, can undergo the Beckmann rearrangement . This reaction involves the transformation of an oxime to an amide under acidic conditions . The mechanism involves the migration of an alkyl or aryl group from the carbon atom to the nitrogen atom of the oxime .

Biochemical Pathways

The product of its beckmann rearrangement, an amide, can participate in various biochemical reactions, including peptide bond formation and other processes involving amide linkages .

属性

IUPAC Name |

2-[(Z)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIQUWWEABFDEC-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135751953 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)

![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)